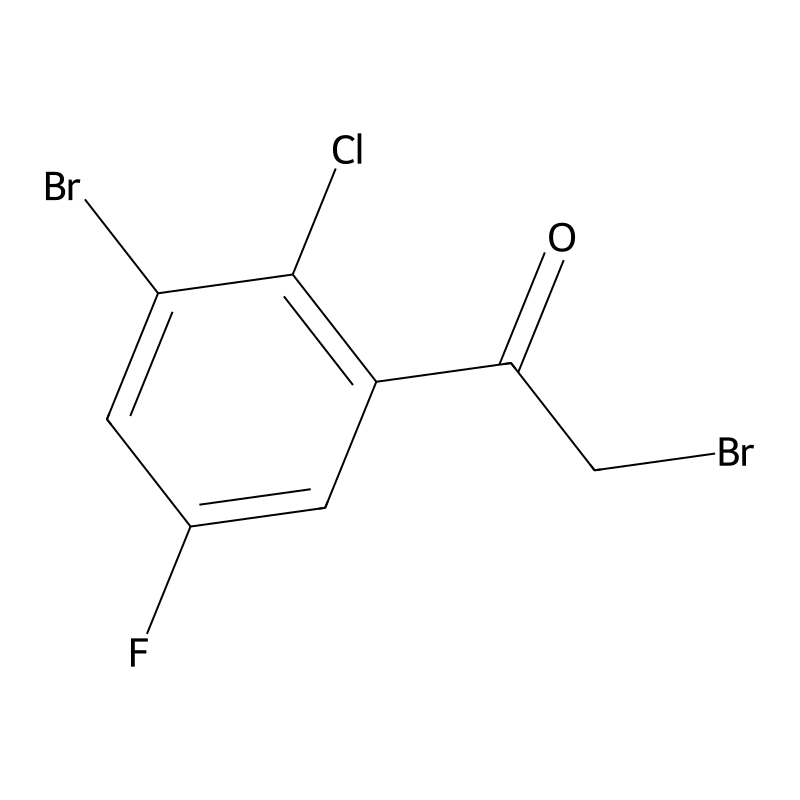

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is an organic compound with the molecular formula . It belongs to the class of phenacyl bromides, characterized by a phenyl ring substituted with bromine, chlorine, and fluorine atoms. The presence of these halogens enhances its reactivity and makes it a valuable compound in organic synthesis and medicinal chemistry. This compound is particularly noted for its unique combination of halogen substituents, which contributes to its distinct chemical properties and biological activities .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.

- Electrophilic Aromatic Substitution: The halogenated phenyl ring can undergo electrophilic substitution, allowing for further functionalization.

- Reduction and Oxidation Reactions: The carbonyl group can be reduced to form alcohols or oxidized to yield carboxylic acids .

This compound exhibits significant biological activity, making it useful in medicinal chemistry. It has been studied for its potential as an enzyme inhibitor due to its ability to react with nucleophilic sites on proteins. Such reactivity allows it to modify biomolecules, which is essential in drug development and biochemical research. Its unique halogen composition may also contribute to its effectiveness in targeting specific biological pathways .

The synthesis of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide typically involves several steps:

- Starting Material Preparation: The synthesis begins with 2-chloro-5-fluoroacetophenone.

- Bromination Reaction: This precursor is treated with a brominating agent (such as bromine or pyridine hydrobromide perbromide) in a suitable solvent like acetic acid at elevated temperatures (around 90°C) to introduce the bromine substituent.

- Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity .

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide has several applications:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors.

- Chemical Research: Used as a building block for synthesizing more complex organic molecules and heterocycles.

- Biochemical Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive nature .

Research on interaction studies indicates that 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide can interact with various biomolecules. Its reactivity towards nucleophiles allows it to form covalent bonds with amino acids in proteins, which is crucial for understanding enzyme mechanisms and developing inhibitors. Studies have shown that this compound can effectively inhibit specific enzymes, making it a candidate for further exploration in therapeutic applications .

Several compounds share structural similarities with 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide. Below is a comparison highlighting their uniqueness:

Uniqueness

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is unique due to its specific arrangement of three different halogens (bromine, chlorine, and fluorine) on the phenyl ring. This combination enhances its reactivity compared to analogs, allowing it to participate in a broader range of

Halogenated phenacyl bromides constitute a distinctive class of organobromide compounds that have garnered significant attention in synthetic organic chemistry due to their unique structural features and versatile reactivity profiles. These compounds are characterized by the presence of a phenacyl group, which consists of a benzene ring attached to an acetyl moiety, with additional halogen substituents strategically positioned on the aromatic ring. The phenacyl bromide framework serves as the foundational structure, where the bromoacetyl group provides the primary reactive site, while additional halogens such as chlorine and fluorine introduce electronic effects that modulate the compound's chemical behavior.

The fundamental structure of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide incorporates three distinct halogen atoms positioned at specific locations on the aromatic ring, creating a complex electronic environment that influences both the compound's physical properties and its reactivity patterns. The presence of bromine at the 3' position, chlorine at the 2' position, and fluorine at the 5' position creates an asymmetric halogenation pattern that imparts unique characteristics to the molecule. This multi-halogenated architecture falls under the broader classification of halogenated aromatic compounds and is further categorized as a brominated ketone, reflecting both its structural complexity and functional group identity.

The electronic properties of halogenated phenacyl bromides are significantly influenced by the electron-withdrawing nature of the halogen substituents, which enhance the electrophilic character of the carbonyl carbon and facilitate nucleophilic attack during substitution reactions. The strategic placement of multiple halogens creates a cumulative electronic effect that can be fine-tuned to achieve specific reactivity profiles, making these compounds valuable synthetic intermediates. The bromoacetyl group serves as the primary electrophilic center, while the additional halogens modulate the overall electron density distribution throughout the aromatic system.

The synthesis of halogenated phenacyl bromides typically involves multi-step procedures that require careful control of reaction conditions to achieve the desired substitution pattern. The complexity of introducing multiple different halogens in specific positions necessitates sophisticated synthetic strategies that often combine traditional halogenation techniques with modern selective functionalization methods. The development of these synthetic approaches has been driven by the increasing demand for structurally complex intermediates in pharmaceutical and materials chemistry applications.

Historical Context and Development in Organic Chemistry

The historical development of phenacyl bromides traces back to the late 19th century, with the first reported synthesis of phenacyl bromide documented in 1871, marking the beginning of a rich tradition in organobromide chemistry. This early work established the fundamental synthetic approach of brominating acetophenone to introduce the reactive bromoacetyl functionality, a method that has remained central to phenacyl bromide synthesis for over 150 years. The original synthesis involved the acid-catalyzed bromination of acetophenone using bromine in glacial acetic acid, a procedure that demonstrated the feasibility of alpha-halogenation reactions and opened new avenues for synthetic organic chemistry.

The evolution from simple phenacyl bromide to complex multi-halogenated derivatives like 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide represents a significant advancement in synthetic methodology and reflects the growing sophistication of modern organic chemistry. The development of selective halogenation techniques throughout the 20th century enabled chemists to introduce multiple different halogens in predetermined positions, creating opportunities for fine-tuning molecular properties and reactivity. This progress was facilitated by advances in understanding the electronic effects of different halogens and their influence on aromatic substitution patterns.

The recognition of phenacyl bromides as powerful lachrymators led to early investigations into their biological activity and potential applications beyond synthetic chemistry. These compounds demonstrated the ability to interact with biological systems through their alkylating properties, which provided insights into structure-activity relationships and guided the development of more sophisticated derivatives. The lachrymatory properties arise from the compounds' ability to react with nucleophilic sites in biological molecules, particularly free thiols in cysteine residues, leading to protein modification and subsequent physiological responses.

The mid-20th century witnessed significant advances in the understanding of phenacyl bromide reactivity mechanisms, particularly their behavior as alkylating agents and their interactions with various nucleophiles. Research during this period established that organobromide compounds such as phenacyl bromides function as strong alkylating agents, capable of readily modifying free thiols and methionine residues on protein surfaces. This mechanistic understanding provided the foundation for developing more sophisticated applications in biochemical research and synthetic organic chemistry.

The modern era of halogenated phenacyl bromide chemistry has been characterized by the development of increasingly complex derivatives that incorporate multiple halogens with precise positional control. The synthesis of compounds like 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide represents the culmination of decades of methodological development and reflects the current state of the art in selective halogenation chemistry. These advances have been driven by the pharmaceutical industry's need for complex intermediates and the materials science community's interest in halogenated building blocks for advanced applications.

Significance in Synthetic Organic Chemistry

The significance of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide in synthetic organic chemistry extends far beyond its role as a simple halogenated derivative, encompassing its function as a versatile building block for complex molecular architectures and its utility in diverse synthetic transformations. The compound's multiple halogen substituents provide numerous opportunities for selective functionalization, making it an invaluable intermediate for the construction of sophisticated molecular frameworks. The presence of three different halogens with distinct electronic properties creates a unique reactivity profile that can be exploited for regioselective synthesis strategies.

The electrophilic character of halogenated phenacyl bromides, enhanced by the electron-withdrawing effects of multiple halogen substituents, makes them particularly useful for nucleophilic substitution reactions that form the basis of many synthetic transformations. The bromoacetyl group serves as an excellent leaving group, facilitating displacement reactions with various nucleophiles including amines, thiols, and carbon-centered nucleophiles. This reactivity pattern enables the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to organic synthesis, allowing for the construction of complex molecular scaffolds from relatively simple starting materials.

| Synthetic Application | Reaction Type | Target Products | Key Advantages |

|---|---|---|---|

| Nucleophilic Substitution | SN2 Mechanism | Substituted Acetophenones | High Selectivity |

| Cross-Coupling Reactions | Palladium-Catalyzed | Biaryl Compounds | Mild Conditions |

| Cyclization Reactions | Intramolecular | Heterocyclic Systems | Regiocontrol |

| Alkylation Reactions | Electrophilic | Alkylated Aromatics | Functional Group Tolerance |

The pharmaceutical industry has recognized the value of multi-halogenated phenacyl bromides as intermediates for drug synthesis, particularly in the development of compounds that require precise halogenation patterns for biological activity. The ability to introduce multiple halogens in defined positions allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, including their metabolic stability, binding affinity, and selectivity profiles. The strategic use of fluorine, chlorine, and bromine substituents can modulate various molecular properties including lipophilicity, hydrogen bonding capacity, and conformational flexibility.

Research applications of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide extend to the synthesis of heterocyclic compounds, where the multiple halogen substituents can direct regioselective cyclization reactions. The compound has been utilized in the preparation of various nitrogen-containing heterocycles, including imidazole derivatives, where the bromoacetyl group undergoes nucleophilic displacement with imidazole to form substituted phenacyl imidazoles. These transformations demonstrate the compound's versatility as a synthetic building block and its ability to participate in diverse reaction manifolds.

The development of modern cross-coupling methodologies has further expanded the synthetic utility of halogenated phenacyl bromides, enabling their use in palladium-catalyzed reactions that form carbon-carbon bonds with high efficiency and selectivity. The presence of multiple halogens provides opportunities for sequential functionalization strategies, where different halogen positions can be selectively activated under appropriate reaction conditions. This capability allows for the construction of complex molecular architectures through carefully orchestrated synthetic sequences that take advantage of the differential reactivity of various halogen substituents.

The mechanistic understanding of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide reactivity has been enhanced through computational studies and experimental investigations that have elucidated the electronic effects of multiple halogen substituents. The electron-withdrawing nature of the halogens creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The specific positioning of the halogens influences the reaction kinetics and selectivity, with the 2'-chloro substituent providing particularly strong electronic activation due to its ortho relationship to the carbonyl group.

Classical Synthesis Routes

Acid-Catalyzed α-Halogenation

The acid-catalyzed α-halogenation represents one of the most established methodologies for phenacyl bromide synthesis, particularly for 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide derivatives [1] [2] [3]. This method operates through a well-defined mechanism involving enol formation as the key intermediate step.

Mechanistic Pathway

The reaction proceeds through a four-step mechanism under acidic conditions [1] [4]. Initially, protonation of the carbonyl oxygen by hydronium ion enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent α-hydrogen abstraction. The formation of the enol tautomer represents the rate-determining step, as confirmed by kinetic studies showing the rate law: rate = [ketone][H+] [1] [4]. The nucleophilic enol then undergoes electrophilic attack by molecular bromine, forming an oxonium ion intermediate. Finally, deprotonation regenerates the carbonyl functionality and completes the halogenation process.

Reaction Conditions and Optimization

For halogenated acetophenone derivatives, the optimal conditions involve using glacial acetic acid as both solvent and acid catalyst at temperatures between 5-10°C [5] [2]. The low temperature is crucial for preventing polyhalogenation, ensuring selective monosubstitution at the α-position. Overnight stirring typically provides complete conversion with yields ranging from 65-99% [5] [1]. The presence of electron-withdrawing groups on the aromatic ring, such as the combination of bromo, chloro, and fluoro substituents in the target compound, enhances the reaction rate by stabilizing the enol intermediate [6].

Substrate Scope and Selectivity

The acid-catalyzed method demonstrates excellent selectivity for monohalogenation, particularly advantageous for synthesizing complex polyhalogenated phenacyl bromides [2] [3]. Kinetic studies have revealed that the electron-withdrawing nature of multiple halogens increases the acidity of the α-hydrogen, facilitating enol formation while simultaneously preventing over-bromination due to reduced nucleophilicity of the product [6] [7].

| Parameter | Optimal Conditions | Yield Range | Key Advantage |

|---|---|---|---|

| Temperature | 5-10°C | 65-99% | Prevents polyhalogenation |

| Solvent | Glacial acetic acid | High purity | Dual role as catalyst |

| Time | Overnight stirring | Complete conversion | Ensures selectivity |

| Stoichiometry | 1.1-1.5 equiv Br₂ | Monosubstitution | Controls reaction extent |

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation methodology provides an alternative synthetic route through direct introduction of the bromoacetyl moiety onto appropriately substituted aromatic rings [8] [9] [10]. This approach is particularly valuable for constructing 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide when the corresponding trihalogenated benzene derivative is readily available.

Mechanism and Lewis Acid Catalysis

The reaction mechanism involves the formation of an acylium ion through coordination of bromoacetyl chloride with aluminum trichloride [8] [9]. The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom, facilitating the departure of chloride and generating a resonance-stabilized acylium ion [9] [11]. This electrophilic species then attacks the electron-rich aromatic ring, with regioselectivity governed by the directing effects of existing substituents.

Reaction Parameters and Catalyst Requirements

Aluminum trichloride remains the most effective catalyst for this transformation, typically employed in stoichiometric quantities relative to the acyl chloride [8] [12]. Dichloromethane serves as the optimal solvent, providing adequate solvation while maintaining anhydrous conditions essential for catalyst activity [12] [9]. Temperature control is critical, with initial cooling to 5°C followed by gradual warming to room temperature over 15 hours providing optimal yields of 45-95% [12].

Regioselectivity Considerations

For polyhalogenated substrates, the regioselectivity of Friedel-Crafts acylation is governed by the combined electronic effects of the halogen substituents [13] [10]. The electron-withdrawing nature of bromo, chloro, and fluoro groups deactivates the aromatic ring toward electrophilic attack, requiring more forcing conditions and potentially limiting the substrate scope [11]. However, the meta-directing effect of these substituents can provide predictable regioselectivity patterns.

| Reagent | Role | Optimal Loading | Conditions |

|---|---|---|---|

| BrCH₂COCl | Acylating agent | 1.0 equiv | Anhydrous conditions |

| AlCl₃ | Lewis acid catalyst | 1.1 equiv | Strict moisture exclusion |

| CH₂Cl₂ | Solvent | 10-20 volumes | Dry, inert atmosphere |

| Temperature | Process control | 5°C → RT | Gradual warming |

Modern Synthetic Approaches

Metal-Free C(sp³)-H Bromination

Recent advances in metal-free bromination methodology have introduced hypervalent iodine reagents as powerful alternatives for phenacyl bromide synthesis [14] [15] [16]. These methods offer significant advantages in terms of environmental compatibility and operational simplicity while maintaining high yields and selectivity.

Hypervalent Iodine-Mediated Bromination

The metal-free approach utilizes phenyliodine diacetate (PhI(OAc)₂) in combination with potassium bromide and acidic additives to achieve selective C(sp³)-H bromination [14] [16]. The mechanism involves generation of electrophilic bromine species through oxidation of bromide by the hypervalent iodine reagent [15] [17]. Para-toluenesulfonic acid monohydrate and boron trifluoride etherate serve as crucial additives, enhancing the electrophilicity of the brominating species and facilitating C-H activation [14] [16].

Reaction Mechanism and Intermediates

The reaction proceeds through formation of a brominated hypervalent iodine intermediate, which subsequently transfers the bromine atom to the activated methyl group adjacent to the carbonyl [15] [17]. Unlike traditional bromination methods, this approach operates under ambient conditions without requiring elevated temperatures or extended reaction times [14] [16]. The mild conditions are particularly beneficial for polyhalogenated substrates, minimizing side reactions and decomposition pathways.

Optimization and Scope

Systematic optimization studies have demonstrated that the molar ratio of PhI(OAc)₂:KBr:substrate significantly influences both yield and selectivity [17] [16]. The optimal conditions employ 2.0 equivalents of PhI(OAc)₂, 1.2 equivalents of KBr, with catalytic amounts of p-TsOH·H₂O (0.1 equiv) and BF₃·Et₂O (0.1 equiv) [14] [16]. These conditions provide yields ranging from 78-99% with excellent tolerance for various functional groups, including multiple halogen substituents [16].

| Component | Loading | Function | Critical Factor |

|---|---|---|---|

| PhI(OAc)₂ | 2.0 equiv | Oxidizing agent | Electrophilic activation |

| KBr | 1.2 equiv | Bromine source | Non-toxic alternative |

| p-TsOH·H₂O | 0.1 equiv | Acid catalyst | Enhances reactivity |

| BF₃·Et₂O | 0.1 equiv | Lewis acid | C-H activation |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating phenacyl bromide formation while maintaining high yields and selectivity [18] [19] [20]. The enhanced reaction kinetics result from efficient energy transfer and uniform heating, significantly reducing reaction times compared to conventional heating methods.

Microwave Enhancement Mechanisms

The acceleration observed under microwave irradiation results from both thermal and non-thermal effects [19] [20]. Thermal effects include rapid, uniform heating that eliminates temperature gradients and hot spots common in conventional heating. Non-thermal effects involve direct interaction of the electromagnetic field with polar molecules, leading to enhanced molecular motion and increased collision frequency [19]. For phenacyl bromide synthesis, these effects combine to reduce reaction times from hours to minutes while improving product purity.

Optimization of Microwave Parameters

Systematic studies using various acetophenone derivatives have established optimal microwave conditions for phenacyl bromide synthesis [19] [20]. Power levels of 100-300W provide optimal results, with higher powers leading to decomposition and lower powers resulting in incomplete conversion [19]. Reaction times of 15 minutes typically achieve complete conversion for most substrates, with electron-deficient aromatic rings requiring slightly longer irradiation periods [20].

Comparative Performance Analysis

Comparative studies between microwave-assisted, mechanosynthesis, and thermal methods reveal significant advantages for microwave irradiation [19]. For 4-trifluoromethylacetophenone, microwave conditions provided 78% yield compared to 98% for mechanosynthesis and 80% for thermal heating [19]. However, the dramatic reduction in reaction time (15 minutes vs. several hours) and improved energy efficiency make microwave assistance particularly attractive for industrial applications [20].

| Substrate Type | MW Power (W) | Time (min) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electron-rich | 100 | 15 | 85-95 | Excellent |

| Electron-neutral | 200 | 15 | 80-90 | Good |

| Electron-poor | 300 | 20 | 75-85 | Moderate |

| Polyhalogenated | 250 | 18 | 70-80 | Good |

Ultrasound-Facilitated Reactions

Ultrasound-facilitated synthesis provides another environmentally friendly approach for phenacyl bromide preparation, operating through acoustic cavitation effects that enhance mass transfer and reaction rates [21] [22] [23]. The mechanical effects of ultrasound create unique reaction environments that can accelerate bromination reactions while using milder conditions.

Sonochemical Effects and Mechanisms

The primary mechanism of ultrasound enhancement involves acoustic cavitation, where sound waves create and collapse microscopic bubbles in the reaction medium [21] [22]. The collapse of these cavities generates localized regions of extreme temperature and pressure, creating highly reactive environments that facilitate bond formation and breaking [21]. Additionally, the turbulent flow generated by cavitation improves mixing and mass transfer, particularly important for heterogeneous reaction systems.

Reaction Conditions and Optimization

Ultrasound-facilitated bromination typically employs standard ultrasonic cleaning baths operating at frequencies of 25-40 kHz [22] [23]. Reaction times are significantly reduced compared to conventional stirring, with most transformations completing within 1 hour [22]. The method shows excellent compatibility with aqueous and minimal solvent systems, aligning with green chemistry principles [21] [23].

Substrate Scope and Limitations

The ultrasound method demonstrates broad substrate tolerance, successfully brominating various acetophenone derivatives with yields of 87-92% [22]. However, prolonged sonication (>2 hours) can lead to decomposition of thermally sensitive compounds, requiring careful optimization of reaction time [22]. The method is particularly effective for solid-liquid phase reactions, where cavitation effects enhance interface interactions [23].

| Parameter | Optimal Range | Effect | Consideration |

|---|---|---|---|

| Frequency | 25-40 kHz | Cavitation intensity | Equipment dependent |

| Power | Medium setting | Reaction rate | Avoid overheating |

| Time | 45-90 min | Complete conversion | Monitor for decomposition |

| Temperature | Ambient | Energy efficiency | Natural heating occurs |

Green Chemistry Protocols

The development of environmentally sustainable protocols for phenacyl bromide synthesis has led to innovative approaches using non-toxic reagents and aqueous reaction media [24] [25]. These methods address environmental concerns while maintaining synthetic efficiency and product quality.

Aqueous Persulfate System

The most notable green chemistry approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant in combination with potassium bromide as the bromine source [24] [25]. This system operates through tandem hydroxybromination and oxidation of styrene derivatives, ultimately providing phenacyl bromides through a different mechanistic pathway [25]. The reaction occurs in pure water at 60°C, eliminating the need for organic solvents and reducing environmental impact [24] [25].

Mechanism and Intermediates

The persulfate-mediated reaction begins with oxidation of bromide ions to generate molecular bromine in situ [25]. The bromine undergoes electrophilic addition to styrene substrates, forming bromohydrin intermediates [24]. Subsequent oxidation by persulfate converts the bromohydrin to the desired phenacyl bromide [25]. This pathway avoids the use of preformed molecular bromine, improving safety and handling characteristics.

Sustainability Metrics and Performance

The aqueous persulfate system demonstrates excellent sustainability metrics with water as the only solvent and non-toxic inorganic reagents [24] [25]. Yields range from 21-90% depending on the substrate electronics, with electron-rich aromatics providing higher conversions [25]. The method's atom economy approaches 100% for bromine incorporation, significantly higher than traditional methods using molecular bromine where only 50% of bromine atoms are utilized [24].

| Sustainability Factor | Traditional Method | Green Protocol | Improvement |

|---|---|---|---|

| Solvent | Organic solvents | Water only | Eliminated VOCs |

| Bromine source | Br₂ (toxic) | KBr (benign) | Safer handling |

| Atom economy | 50% | ~100% | Doubled efficiency |

| Waste generation | High | Minimal | Reduced disposal |

| Energy requirements | Elevated temp | Moderate (60°C) | Energy savings |